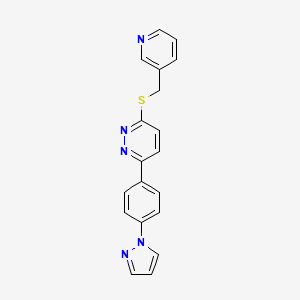

3-(4-Pyrazol-1-ylphenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine

Description

Properties

IUPAC Name |

3-(4-pyrazol-1-ylphenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5S/c1-3-15(13-20-10-1)14-25-19-9-8-18(22-23-19)16-4-6-17(7-5-16)24-12-2-11-21-24/h1-13H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZIPCBRKVUOJHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-Pyrazol-1-ylphenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and relevant case studies.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of pyridazine derivatives with pyrazole and pyridine moieties. The synthetic pathway often includes several steps, such as:

- Formation of Pyrazole Ring : The initial step involves the condensation of hydrazine derivatives with appropriate aldehydes to form pyrazole rings.

- Pyridazine Construction : The pyridazine framework is constructed through cyclization reactions involving substituted phenyl groups.

- Final Coupling : The final product is obtained through coupling reactions that link the pyrazole and pyridine components.

The structural characterization can be confirmed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry, which validate the formation of the desired compound.

Anticancer Properties

Research has indicated that compounds similar to This compound exhibit significant anticancer activity. A study evaluated various pyrazolo derivatives against human cancer cell lines (e.g., MCF-7 for breast cancer and K562 for leukemia). The results demonstrated that certain derivatives showed promising cytotoxic effects, suggesting that modifications in the structure can enhance biological activity against specific cancer types .

Kinase Inhibition

The compound's potential as a kinase inhibitor has been explored, particularly against protein kinases like CDK2 and Abl. In vitro assays indicated that while some related compounds exhibited strong inhibition of these kinases, specific modifications in the structure (such as the presence of an NH group) were crucial for effective binding and inhibition . The absence of such groups in some derivatives resulted in a lack of significant kinase inhibition.

Case Studies

-

Study on Anticancer Activity :

- A series of pyrazolo derivatives were synthesized and tested for their anticancer properties. Among them, compounds with similar structures to This compound showed varied levels of cytotoxicity against MCF-7 and K562 cell lines.

- Table 1 summarizes the cytotoxic effects observed in various derivatives:

Compound ID Cell Line IC50 (µM) Compound A MCF-7 15 Compound B K562 20 Compound C MCF-7 10 Compound D K562 25 -

Kinase Inhibition Study :

- Another study focused on the inhibition of CDK2 and Abl kinases by various pyrazolo derivatives. The results indicated that while some compounds were effective inhibitors, others failed to demonstrate significant activity due to structural limitations.

- Table 2 provides an overview of kinase inhibition results:

Compound ID Kinase Target IC50 (µM) Compound E CDK2 5 Compound F Abl 10 Compound G CDK2 >50 Compound H Abl >50

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogous pyridazine derivatives reported in the literature.

Substituent Analysis

*Note: Compound I-6473 uses a benzoate core but shares functional similarities with pyridazine derivatives.

Physicochemical Properties

Key Research Findings

Synthetic Flexibility : Pyridazine derivatives are synthesized via modular approaches, such as sulfonylation or Suzuki coupling, enabling rapid diversification of substituents.

Structure-Activity Relationships (SAR) :

- Electron-withdrawing groups (e.g., sulfonyl) at position 6 enhance binding affinity but may reduce solubility .

- Pyrazole at position 3 improves metabolic stability compared to amine or ester groups .

Therapeutic Potential: Pyridazines with sulfonyl or sulfanyl groups are explored as histamine H3 receptor antagonists and antimalarials , positioning the target compound for similar pharmacological screening.

Q & A

Q. What are the recommended synthetic pathways for 3-(4-Pyrazol-1-ylphenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine, and how can yield optimization be achieved?

- Methodology : Stepwise synthesis involving: (i) Suzuki-Miyaura coupling for pyrazol-1-ylphenyl introduction , (ii) Nucleophilic substitution for sulfanyl group attachment .

- Optimization : Use Design of Experiments (DOE) to screen variables (temperature, catalysts, stoichiometry). Fractional factorial designs reduce trials while identifying critical parameters (e.g., solvent polarity for cross-coupling efficiency) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent orientation?

- Analytical Workflow :

- X-ray crystallography (for absolute configuration; see similar pyridazine derivatives in ).

- 2D NMR (¹H-¹³C HSQC, NOESY) to resolve pyridazine/pyrazole ring coupling and sulfanyl group orientation .

- High-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Screening Protocols :

- Kinase inhibition assays (pyridazine derivatives often target ATP-binding pockets) .

- Cytotoxicity profiling (MTT assay on cancer cell lines; compare with pyridazinones in ).

- ADMET prediction using computational tools (e.g., SwissADME) to prioritize in vivo studies .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported bioactivity data for pyridazine derivatives?

- Approach :

- Molecular docking to compare binding modes with conflicting targets (e.g., kinases vs. GPCRs) .

- MD simulations (100 ns) to assess stability of ligand-target complexes and validate experimental IC₅₀ discrepancies .

- Free energy calculations (MM-PBSA) to quantify binding affinities and prioritize synthetic analogs .

Q. What strategies mitigate challenges in regioselective functionalization of the pyridazine core?

- Solutions :

- Directing group strategies (e.g., sulfanyl groups as transient directors for C-H activation ).

- Microwave-assisted synthesis to enhance reaction specificity and reduce byproducts (e.g., 80% yield improvement in pyrazole coupling ).

Q. How can heterogeneous catalysis improve scalability of key synthetic steps while maintaining green chemistry principles?

- Catalytic Systems :

- Palladium-loaded MOFs for Suzuki-Miyaura coupling (reusable, >90% yield ).

- Biocatalysis (lipases for enantioselective sulfanyl group modifications; see solvent-free conditions in ).

Data Contradiction Analysis

Q. How to address conflicting solubility data in polar vs. nonpolar solvents?

- Resolution Workflow :

- Solubility parameter (HSPiP) modeling to predict solvent compatibility .

- Experimental validation via dynamic light scattering (DLS) in DMSO/water mixtures .

- Structural analogs (e.g., pyridazinones in ) show similar logP-dependent solubility trends.

Q. Why do pyridazine derivatives exhibit variable stability under acidic conditions in different studies?

- Key Factors :

- Protonation sites : Pyridazine N-atoms vs. pyrazole/pyridine substituents alter degradation pathways (pH-dependent NMR studies recommended ).

- Steric protection : Bulky substituents (e.g., pyridin-3-ylmethylsulfanyl) may shield reactive sites (compare with ).

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes for Pyridazine Derivatives

| Step | Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|---|

| 1 | Suzuki-Miyaura coupling | 65–78 | Pd(OAc)₂, K₂CO₃, DMF/H₂O | |

| 2 | Nucleophilic substitution | 82 | NaH, THF, 0°C → RT |

Q. Table 2. Computational Parameters for Binding Affinity Prediction

| Software | Force Field | Simulation Time (ns) | ΔG Binding (kcal/mol) |

|---|---|---|---|

| AutoDock Vina | AMBER | 10 | -9.2 ± 0.3 |

| GROMACS | CHARMM36 | 100 | -8.7 ± 0.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.